molecular formula C8H9BrN2 B2472507 4-(Bromomethyl)benzamidine CAS No. 73711-48-5

4-(Bromomethyl)benzamidine

Cat. No. B2472507
CAS RN: 73711-48-5
M. Wt: 213.078
InChI Key: WYMJEEPUFSHYLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-(Bromomethyl)benzamidine”, benzamidines and similar compounds have been synthesized through various methods . For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates . The product obtained in the first step, 4-bromomethylbenzoic acid, is not lachrymatory, unlike most benzyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)benzamidine” are not extensively documented. The compound has a molar mass of 213.07446 .

Scientific Research Applications

Antifungal Activity

Benzamidine derivatives containing 1,2,3-triazole moieties have been synthesized and evaluated for their antifungal properties . These compounds were tested against phytopathogens such as Colletotrichum lagenarium and Botrytis cinerea. While the in vitro antifungal activity was modest, some of the compounds demonstrated excellent efficacy in vivo. For instance, compound 9b exhibited 79% efficacy against C. lagenarium, and compound 16d even outperformed the commercial fungicide carbendazim with a 90% efficacy .

Antibacterial Potential

Although specific studies on the antibacterial effects of 4-(Bromomethyl)benzamidine are scarce, amidine derivatives, in general, exhibit bactericidal properties . Further research could explore its potential as an antibacterial agent.

DNA Interaction and Alkylation

4-(Bromomethyl)benzamidine may interact with DNA due to its aromatic structure. Similar acridine derivatives with bifunctional substituents have been studied for their dual properties of DNA alkylation and intercalation . Investigating its binding affinity and mechanism of action could reveal insights into its potential as a DNA-targeting agent.

Metallo-Organic Chemistry

Amidines, including benzamidine derivatives, can serve as ligands in metallo-organic complexes . Exploring their coordination chemistry with transition metals could lead to novel materials with diverse applications.

Biological Assays and Enzyme Inhibition

Benzamidine-based compounds are known to inhibit serine proteases, such as trypsin and thrombin . Researchers have used benzamidine derivatives as tools for studying enzyme function and developing potential therapeutic agents.

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Future Directions

Benzamidines and their derivatives have found widespread use in both medicinal and supramolecular chemistry . Amidine derivatives exhibit several significant bioactivities, such as antitumor, trypanocidal, antiprotozoan, anti-HIV, diuretic, anti-inflammatory, analgesic, antivirus, fungicidal, and bactericidal activities . Therefore, “4-(Bromomethyl)benzamidine” and similar compounds could potentially have a wide range of applications in the future.

properties

IUPAC Name

4-(bromomethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMJEEPUFSHYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)benzamidine

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